Chemical Identity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine is a complex organic molecule that belongs to the pyrazole family. This family is characterized by five-membered heterocyclic compounds containing two nitrogen atoms. The unique structure of this compound includes a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, which contribute to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Source
The compound can be synthesized from readily available precursors through various chemical reactions. It is commercially available from suppliers like Sigma-Aldrich and BenchChem, which provide detailed specifications and analytical data for research purposes .
Classification
This compound is classified under heterocyclic compounds, specifically as a pyrazole derivative. It exhibits properties typical of amines and heterocycles, making it relevant for studies in organic chemistry and pharmacology.
Methods
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:
Technical Details
The reactions are generally carried out in controlled environments to ensure high yield and purity. Industrial production may employ batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors are also being explored for improved efficiency and scalability in the synthesis process.
Structure
The molecular formula for this compound is , with a molecular weight of 237.28 g/mol. Its structure can be represented by various chemical notations:
The compound's structure features a pyrazole ring system with substituents that enhance its reactivity and potential biological interactions .
Types of Reactions
The compound can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to optimize its properties for specific applications.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 237.28 g/mol |
IUPAC Name | 1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI | InChI=1S/C11H16FN5/c1-9-11(8-14-17(9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3 |
InChI Key | SSSPDBBMPXHNQC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1CCF)NCC2=NN(C=C2)C |
These properties indicate that the compound is solid at room temperature and has specific reactivity patterns due to its functional groups .
The compound has several scientific applications:
These applications highlight the versatility of this compound in various research domains .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7